molecular formula C8H5ClN2 B155622 4-Chloro-1,7-naphthyridine CAS No. 16287-97-1

4-Chloro-1,7-naphthyridine

Cat. No.: B155622
CAS No.: 16287-97-1
M. Wt: 164.59 g/mol
InChI Key: UQVRJQIPHNERBR-UHFFFAOYSA-N
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Description

4-Chloro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. It is characterized by a fused ring system containing two nitrogen atoms and a chlorine substituent at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-1,7-naphthyridine can be synthesized through various methods. One common approach involves the reaction of 4-chloro-3-nitropyridine with ethyl acetoacetate under basic conditions, followed by cyclization and reduction steps . Another method includes the use of cobalt-catalyzed cross-couplings of halogenated naphthyridines with magnesium and zinc organometallics .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Properties

IUPAC Name

4-chloro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVRJQIPHNERBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NC=CC(=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483504
Record name 4-Chloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16287-97-1
Record name 4-Chloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1,7-naphthyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key takeaway regarding the reactivity of 4-chloro-1,7-naphthyridine with potassium amide in liquid ammonia?

A1: The research primarily demonstrates the susceptibility of this compound to nucleophilic aromatic substitution (SNAr) when exposed to potassium amide in liquid ammonia []. The chlorine atom at the 4-position is readily displaced by an amide group (-NH2) under these conditions. This highlights the potential for further derivatization of this compound at the 4-position using similar reaction conditions and different nucleophiles.

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